molecular formula C5H9F3O3 B13529102 1,1,1-Trifluoro-2,2,2-trimethoxyethane

1,1,1-Trifluoro-2,2,2-trimethoxyethane

Cat. No.: B13529102
M. Wt: 174.12 g/mol
InChI Key: YOPRCDRCWXCAMG-UHFFFAOYSA-N
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Description

Molecular Formula: C₅H₉F₃O₃
Molecular Weight: 174.1 g/mol
Structure: A central ethane backbone with three fluorine atoms and three methoxy (-OCH₃) groups attached to adjacent carbons.
Physical Properties:

  • Boiling Point: 105–107°C
  • Density: 1.264–1.266 g/cm³
  • Appearance: Colorless liquid with high polarity and aprotic solvent behavior .

Properties

IUPAC Name

1,1,1-trifluoro-2,2,2-trimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3/c1-9-5(10-2,11-3)4(6,7)8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPRCDRCWXCAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2,2,2-trimethoxyethane can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CF3CHO+3CH3OHCF3CH(OCH3)2+H2O\text{CF}_3\text{CHO} + 3\text{CH}_3\text{OH} \rightarrow \text{CF}_3\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} CF3​CHO+3CH3​OH→CF3​CH(OCH3​)2​+H2​O

This reaction typically requires mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2,2-trimethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1-Trifluoro-2,2,2-trimethoxyethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2,2,2-trimethoxyethane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with specific enzymes and receptors .

Comparison with Similar Compounds

Chemical Reactivity :

  • Methoxy Groups : Participate in nucleophilic substitutions.
  • Trifluoromethyl Group : Engages in fluorination/elimination reactions under specific conditions.
  • Stability : Exhibits low reactivity in hydrolysis compared to orthoesters (e.g., requires strong acids like TfOH for equilibration) .

Applications : Primarily used as a solvent in organic synthesis due to its polar aprotic nature and stability.

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Features Applications
1,1,1-Trifluoro-2,2,2-trimethoxyethane C₅H₉F₃O₃ Three methoxy + three fluorine groups; high polarity, stable aprotic solvent Organic synthesis, specialty solvents
1,1-Difluoro-2-methoxyethane C₃H₇F₂O Two fluorine atoms; lower polarity Limited industrial use
Trifluoroacetic acid C₂HF₃O₂ Strong acidity (pKa ~0.23); no ether linkage Catalyst, peptide synthesis
1,1,1-Trichloro-2,2,2-trifluoroethane CCl₃CF₃ Chlorine/fluorine mix; ozone-depleting refrigerant Refrigerants, degreasing agents
2-Chloro-1,1,1-trimethoxyethane C₅H₁₁ClO₃ Chlorine replaces fluorine; lower thermal stability Intermediate in alkylation reactions
1,1,1-Trifluoroethane C₂H₃F₃ Simpler structure (no methoxy groups); volatile Propellant, refrigerant
1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine C₉H₁₂F₃N₂O Aromatic amine with trifluoromethoxy group; bioactive Pharmaceutical research (anti-inflammatory)

Key Differentiators

Polarity and Solvent Properties: The trifluoro-trimethoxyethane’s three methoxy groups enhance polarity compared to simpler fluorinated ethers (e.g., 1,1-difluoro-2-methoxyethane), enabling superior solvation of ionic species . Unlike trifluoroacetic acid, it lacks acidic protons, making it inert in reactions requiring non-acidic conditions .

Stability and Reactivity :

  • Demonstrates exceptional kinetic stability in hydrolysis compared to orthoesters (e.g., trimethyl orthovalerate reacts in minutes, while this compound resists equilibration even after 16 hours with TfOH) .
  • Contrasts with chlorinated analogs (e.g., 1,1,1-trichloro-2,2,2-trifluoroethane), which degrade under UV light and contribute to ozone depletion .

Biological Impact: Lower acute toxicity than halogenated hydrocarbons (e.g., HCFC-123), which are linked to hepatotoxicity and carcinogenicity .

Synthetic Utility: Synthesized via trifluoroacetic anhydride and methanol with high purity/yield, contrasting with 1,1,1-trifluoroethane’s industrial production via fluorination of ethane .

Research Findings and Data

Table 2: Thermodynamic and Kinetic Data
Compound Name Hydrolysis Half-Life (TfOH, 25°C) ΔG°hydrolysis (kJ/mol)
This compound >16 hours Not available
Trimethyl orthovalerate 13 minutes -15.2
1,1,1-Trichloro-2,2,2-trifluoroethane Reacts with OH radicals (tropospheric) -22.4

Biological Activity

1,1,1-Trifluoro-2,2,2-trimethoxyethane is a fluorinated ether characterized by its unique molecular structure, which includes three fluorine atoms and three methoxy groups attached to an ethane backbone. This compound has garnered attention in scientific research due to its distinctive physical and chemical properties, including its high lipophilicity and potential applications in biochemical assays and drug development.

  • Molecular Formula : C5H9F3O3
  • Molecular Weight : 174.1 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : 105 to 107 °C
  • Density : 1.264–1.266 g/cm³

The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate biological membranes more effectively, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Toxicity and Mutagenicity

  • Acute Toxicity : Studies indicate that the compound exhibits low acute toxicity in animal models. However, prolonged exposure may lead to significant health concerns.
  • Liver Damage : Chronic exposure has been linked to potential liver damage.
  • Reproductive Toxicity : There are indications of reproductive toxicity associated with long-term exposure.
  • Mutagenic Properties : Some studies suggest that the compound may exhibit mutagenic effects in bacterial cells, necessitating careful handling in laboratory environments.

The mechanism of action of this compound involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes effectively. The methoxy groups can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.

Case Study 1: Toxicological Assessment

A study conducted on laboratory animals assessed the toxicity profile of this compound. The findings indicated:

  • Low Acute Toxicity : No significant adverse effects were observed at low exposure levels.
  • Chronic Exposure Risks : Animals exposed to higher concentrations over an extended period exhibited signs of liver dysfunction and reproductive issues.

Case Study 2: Mutagenicity Testing

In a mutagenicity study using bacterial strains (Ames test), the compound was tested for its potential to induce mutations. The results showed:

  • Positive Mutagenic Response : Indicated that the compound could potentially cause genetic mutations under certain conditions.

Applications in Scientific Research

This compound is primarily utilized in:

  • Biochemical Assays : Its ability to penetrate membranes makes it a valuable probe for studying enzyme mechanisms.
  • Pharmaceutical Synthesis : Investigated as a pharmaceutical intermediate for drugs containing trifluoromethyl groups.
  • Specialty Chemicals Production : Employed in creating materials with unique properties due to its chemical structure .

Summary Table of Biological Activity

Activity TypeObservations
Acute ToxicityLow toxicity observed in short-term studies
Chronic ToxicityPotential liver damage and reproductive toxicity
MutagenicityPositive response in Ames test
ApplicationsBiochemical assays; pharmaceutical synthesis

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